Liranaftate

Description

Liranaftate is a thiocarbamate and squalene epoxidase inhibitor with antifungal activity. Liranaftate inhibits fungal squalene epoxidase, an enzyme that plays a key role in the synthesis of sterol which is essential for cell membrane integrity. By preventing ergosterol synthesis and causing accumulation of squalene, this agent increases cell membrane permeability, cell leakage and eventually cell lysis.

LIRANAFTATE is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Properties

IUPAC Name |

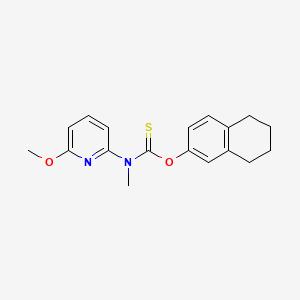

O-(5,6,7,8-tetrahydronaphthalen-2-yl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-20(16-8-5-9-17(19-16)21-2)18(23)22-15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHPQNGOVQYUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=CC=C1)OC)C(=S)OC2=CC3=C(CCCC3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046470 | |

| Record name | Liranaftate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88678-31-3 | |

| Record name | Liranaftate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88678-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liranaftate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liranaftate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Liranaftate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIRANAFTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5253IGO5X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Liranaftate's Mechanism of Action in Dermatophytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liranaftate, a topical antifungal agent belonging to the thiocarbamate class, exhibits potent activity against dermatophytes, the causative agents of common superficial fungal infections such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1][2] Its efficacy stems from a highly specific mechanism of action centered on the disruption of ergosterol biosynthesis, an essential pathway for maintaining the integrity of the fungal cell membrane. This technical guide provides a comprehensive overview of the molecular action of Liranaftate, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Inhibition of Squalene Epoxidase

The primary molecular target of Liranaftate in dermatophytes is the enzyme squalene epoxidase.[1][2][3] This enzyme plays a critical role in the ergosterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene.[4] By inhibiting squalene epoxidase, Liranaftate triggers a cascade of events that ultimately lead to fungal cell death.[1][2]

The inhibitory action of Liranaftate results in two principal downstream effects:

-

Depletion of Ergosterol: Ergosterol is the predominant sterol in the fungal cell membrane, where it is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[1][4] The inhibition of squalene epoxidase halts the production of ergosterol, leading to a progressive depletion of this essential component from the fungal cell membrane.[2] The compromised cell membrane becomes increasingly permeable, resulting in the leakage of essential intracellular contents and an inability to maintain cellular homeostasis, ultimately leading to cell lysis.[1][2]

-

Accumulation of Toxic Squalene: The blockage of the ergosterol pathway at the level of squalene epoxidase leads to the intracellular accumulation of its substrate, squalene.[1] At high concentrations, squalene is toxic to the fungal cell, contributing significantly to the antifungal effect of Liranaftate.[1]

This targeted mechanism of action, which affects a pathway crucial for fungi but less so for humans, contributes to the favorable safety profile of Liranaftate, with minimal effects on human cells.[1][2]

Quantitative Data: Antifungal Potency of Liranaftate

The in vitro antifungal activity of Liranaftate against various dermatophyte species has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Cidal Concentration (MCC).

Table 1: In Vitro Activity of Liranaftate Against Common Dermatophytes

| Dermatophyte Species | MIC (µg/mL) | MCC (µg/mL) | Reference |

| Trichophyton rubrum | 0.009 | 0.039 | [5] |

| Trichophyton mentagrophytes | Fungicidal | Fungicidal | [6] |

| Microsporum gypseum | Fungicidal | Fungicidal | [6] |

Note: Specific MIC/MCC values for T. mentagrophytes and M. gypseum were not detailed in the provided search results, but the source indicates a fungicidal effect.

Experimental Protocols

The elucidation of Liranaftate's mechanism of action has been supported by various in vitro experimental methodologies.

Antifungal Susceptibility Testing: Broth Microdilution Method

A standardized method for determining the MIC of an antifungal agent is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A guideline.

Protocol:

-

Inoculum Preparation: Dermatophyte colonies are grown on a suitable medium, such as Potato Dextrose Agar (PDA), for 7 to 10 days at 28°C. The mature colonies are then covered with sterile saline, and the surface is gently scraped to release conidia. The resulting suspension is adjusted to a specific concentration (e.g., 1.25 × 10⁴ CFU/mL).[7]

-

Drug Dilution: Liranaftate is serially diluted in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.

-

Incubation: The microtiter plates are incubated at 28°C for 7 days.[7]

-

MIC Determination: The MIC is determined as the lowest concentration of Liranaftate that causes complete (100%) inhibition of visible fungal growth compared to the growth control.[7]

Squalene Epoxidase Inhibition Assay

This assay directly measures the inhibitory effect of Liranaftate on its target enzyme.

Protocol:

-

Enzyme Preparation: Microsomal fractions containing squalene epoxidase are prepared from dermatophyte cells.

-

Reaction Mixture: The reaction mixture typically contains the microsomal preparation, a radiolabeled substrate such as [¹⁴C]squalene, and necessary cofactors.

-

Inhibition: Liranaftate is added to the reaction mixture at various concentrations.

-

Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

-

Extraction and Analysis: The reaction is stopped, and the lipids are extracted. The conversion of [¹⁴C]squalene to [¹⁴C]2,3-oxidosqualene is quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

-

IC50 Determination: The concentration of Liranaftate that causes 50% inhibition of squalene epoxidase activity (IC50) is calculated.

Visualizing the Mechanism and Experimental Workflow

Signaling and Metabolic Pathways

The primary mechanism of Liranaftate involves the disruption of the ergosterol biosynthesis metabolic pathway.

Caption: Inhibition of Ergosterol Biosynthesis by Liranaftate.

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of Liranaftate.

References

- 1. What is the mechanism of Liranaftate? [synapse.patsnap.com]

- 2. What is Liranaftate used for? [synapse.patsnap.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 5. [Fungicidal activity of liranaftate against Trichophyton rubrum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Fungicidal activity of liranaftate against dermatophytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro Activity of 10 Antifungal Agents against 320 Dermatophyte Strains Using Microdilution Method in Tehran - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Purification of Liranaftate: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the chemical synthesis and purification of the antifungal agent Liranaftate.

Liranaftate is a topical antifungal agent belonging to the thiocarbamate class. It is effective against a broad spectrum of dermatophytes and is used in the treatment of superficial mycoses. This technical guide provides a detailed overview of the chemical synthesis and purification of Liranaftate, intended for professionals in the fields of medicinal chemistry and drug development.

Chemical Synthesis of Liranaftate

The most common and well-documented synthetic route to Liranaftate is a four-step process. This pathway involves the sequential synthesis of key intermediates, culminating in the formation of the final active pharmaceutical ingredient. An alternative, more environmentally friendly "green synthesis" approach utilizing ionic liquids has also been reported and will be detailed here.

Conventional Synthetic Pathway

The conventional synthesis of Liranaftate can be broken down into the following key steps:

-

Synthesis of 6-Methoxy-2-chloropyridine: This initial step involves the methoxylation of 2,6-dichloropyridine.

-

Synthesis of 6-Methoxy-2-methylaminopyridine: The chloro group of the previously synthesized intermediate is then substituted with a methylamino group.

-

Synthesis of O-(5,6,7,8-Tetrahydro-2-naphthyl) thiocarbamate: This intermediate is prepared from 5,6,7,8-tetrahydro-2-naphthol.

-

Final Condensation to Liranaftate: The final step involves the reaction between 6-methoxy-2-methylaminopyridine and O-(5,6,7,8-tetrahydro-2-naphthyl) thiocarbamate.

A "green synthesis" approach has been developed that utilizes an ionic liquid as a recyclable reaction medium, offering advantages in terms of milder reaction conditions and simplified product isolation[1].

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-2-chloropyridine

-

Reactants: 2,6-dichloropyridine and sodium methoxide.

-

Procedure: A mixture of 2,6-dichloropyridine (10g, 0.068 mol) and a 30% solution of sodium methoxide in methanol (24.5g, 0.136 mol) is stirred in a reaction vessel. The mixture is heated to reflux for 4-5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (1:15). Upon completion, the methanol is removed by concentration. Water (100 mL) is added to the residue, and the product is extracted with ethyl acetate. The combined organic phases are washed with brine, dried, and filtered. Concentration of the filtrate yields the crude product as a colorless oil.

-

Yield: Approximately 9g of crude product is obtained.

Step 2: Synthesis of 6-Methoxy-2-methylaminopyridine

-

Reactants: 6-Methoxy-2-chloropyridine, cuprous chloride, and aqueous methylamine.

-

Procedure: The crude 6-methoxy-2-chloropyridine (9g, 0.127 mol), cuprous chloride (1.72g, 0.0017 mol), and a 25-30% aqueous solution of methylamine (29 mL) are combined in an autoclave. The sealed vessel is heated to 120°C for 7 hours. After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic extracts are washed with brine and dried. Concentration of the filtrate yields a brown oily product.

-

Yield: 6.18g (71.2% yield).

-

Purity: 98% (as determined by HPLC).

Step 3: Synthesis of 5,6,7,8-Tetrahydro-2-naphthyl-sulfuryl chloride

-

Reactants: 5,6,7,8-tetrahydro-2-naphthol and thiophosgene.

-

Procedure: 5,6,7,8-tetrahydro-2-naphthol (6.3g, 0.0425 mol) and thiophosgene (4.25 mL, 0.056 mol) are dissolved in ethyl acetate (50 mL) and stirred. The reaction is monitored by TLC (ethyl acetate:petroleum ether). Upon completion, water (100 mL) is added, and the mixture is extracted with ethyl acetate. The combined organic phases are washed with brine, dried, and filtered to yield a yellow oily product.

-

Yield: 8.7g (90.4% yield).

Step 4: Synthesis of Liranaftate

-

Reactants: 6-methoxy-2-methylaminopyridine, 5,6,7,8-tetrahydro-2-naphthyl-sulfuryl chloride, and potassium carbonate.

-

Catalyst/Solvent: Ionic Liquid (e.g., [bmim]Br).

-

Procedure: The synthesis is carried out by the condensation of 6-methoxy-2-(methylamino)pyridine with 5,6,7,8-tetrahydro-2-naphthyl-thiochloroformate, catalyzed by K2CO3 in an ionic liquid medium.

Quantitative Data Summary

| Step | Starting Materials | Product | Yield | Purity (HPLC) | Reference |

| 1. Synthesis of 6-Methoxy-2-chloropyridine | 2,6-dichloropyridine, Sodium methoxide | 6-Methoxy-2-chloropyridine | ~92.5% | - | |

| 2. Synthesis of 6-Methoxy-2-methylaminopyridine | 6-Methoxy-2-chloropyridine, Methylamine, Cuprous chloride | 6-Methoxy-2-methylaminopyridine | 71.2% | 98% | |

| 3. Synthesis of 5,6,7,8-Tetrahydro-2-naphthyl-sulfuryl chloride | 5,6,7,8-tetrahydro-2-naphthol, Thiophosgene | 5,6,7,8-Tetrahydro-2-naphthyl-sulfuryl chloride | 90.4% | - | |

| 4. Synthesis of Liranaftate (Green Synthesis) | 6-methoxy-2-(methylamino)pyridine, 5,6,7,8-tetrahydro-2-naphthyl-thiochloroformate, K2CO3 | Liranaftate | 73% (total) | 99.7% | [1] |

Purification of Liranaftate

The purification of crude Liranaftate is crucial to remove impurities and obtain a product of high purity suitable for pharmaceutical applications. The primary methods employed are recrystallization and silica gel column chromatography.

Experimental Protocols for Purification

Recrystallization is a common technique for purifying solid compounds based on differences in solubility.

-

Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures[2][3][4]. Common solvent systems for recrystallization include ethanol, methanol, hexane/ethyl acetate, and hexane/acetone[5].

-

General Procedure:

-

Dissolve the impure Liranaftate in a minimum amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to decolorize it.

-

Hot filter the solution to remove insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to remove residual solvent.

-

Silica gel column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase (silica gel).

-

Stationary Phase: Silica gel is the most common stationary phase.

-

Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A solvent system is typically selected based on preliminary TLC analysis to achieve an Rf value of approximately 0.2-0.3 for the desired compound[6]. A common eluent system for Liranaftate could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

-

General Procedure:

-

A glass column is packed with a slurry of silica gel in the chosen eluent.

-

The crude Liranaftate is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column. Alternatively, the crude product can be dry-loaded by adsorbing it onto a small amount of silica gel.

-

The eluent is passed through the column, and the separated components are collected in fractions.

-

The fractions are analyzed by TLC to identify those containing the pure Liranaftate.

-

The fractions containing the pure product are combined and the solvent is removed by evaporation to yield the purified Liranaftate.

-

Quantitative Data for Purification

| Purification Method | Typical Purity Achieved | Notes |

| Recrystallization | >99% | The final purity depends on the choice of solvent and the number of recrystallization cycles. |

| Silica Gel Column Chromatography | >99.5% | The purity is highly dependent on the selection of the eluent system and the proper packing and running of the column. Can be used to separate closely related impurities. |

Visualizations

Liranaftate Synthesis Workflow

Caption: Conventional four-step synthesis of Liranaftate.

Liranaftate Purification Workflow

Caption: Purification workflow for Liranaftate.

Mechanism of Action

Liranaftate exerts its antifungal activity by inhibiting the enzyme squalene epoxidase. This enzyme is a key component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Caption: Mechanism of action of Liranaftate.

References

Pharmacokinetics and Tissue Distribution of Topical Liranaftate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liranaftate is a topical antifungal agent belonging to the thiocarbamate class, primarily utilized for the treatment of superficial dermatophytic infections such as tinea pedis, tinea corporis, and tinea cruris.[1] Its mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2] This disruption of the fungal cell membrane leads to cell death. A significant aspect of liranaftate's clinical profile is its efficacy with minimal systemic absorption, making it a favorable option for topical application.[3][4] This guide provides a comprehensive overview of the available data on the pharmacokinetics and tissue distribution of topical liranaftate, focusing on quantitative data and experimental methodologies.

Pharmacokinetic Profile

The pharmacokinetic profile of a topically applied drug is crucial for understanding its local efficacy and systemic safety. For liranaftate, the primary goal is to achieve sufficient concentration at the site of infection in the stratum corneum and epidermis with minimal systemic exposure.

Systemic Absorption

Clinical studies and literature frequently report that liranaftate has minimal to no systemic absorption after topical application.[3][4] This is a key safety feature, reducing the risk of systemic side effects and drug-drug interactions.[3] However, specific quantitative data from human pharmacokinetic studies, such as plasma concentration-time profiles (AUC, Cmax, Tmax), are not extensively available in publicly accessible literature. The low systemic absorption is attributed to its formulation as a topical agent and its physicochemical properties that favor retention within the skin.

Metabolism

Tissue Distribution and Skin Penetration

The efficacy of a topical antifungal agent like liranaftate is contingent on its ability to penetrate the stratum corneum and reach therapeutic concentrations in the deeper layers of the epidermis where dermatophytes reside.

An ex-vivo study investigating a microemulsion-based hydrogel formulation of liranaftate provided insights into its skin permeation and deposition. The study utilized rat skin to compare the performance of different hydrogel formulations against a saturated solution of liranaftate.

Quantitative Data from an Ex-Vivo Permeability Study

The following table summarizes the key findings from the study on a liranaftate-loaded xanthan gum-based hydrogel. The optimized hydrogel formulation (HLM-3) demonstrated significantly enhanced skin deposition compared to a saturated drug solution.

| Parameter | Saturated Liranaftate Solution | Optimized Hydrogel (HLM-3) |

| Drug Deposition in Skin | Baseline | 6-fold higher than saturated solution[8] |

| Average Zone of Inhibition | 13.44 ± 0.40 mm | 25.52 ± 0.26 mm[8] |

Data from an ex-vivo study using rat skin.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments related to the pharmacokinetics and tissue distribution of topical liranaftate.

Ex-Vivo Skin Permeation and Drug Deposition Study

This protocol is based on the study of a liranaftate-loaded xanthan gum-based hydrogel.[8]

Objective: To evaluate the permeation and skin deposition of liranaftate from a microemulsion-based hydrogel formulation compared to a saturated drug solution using an ex-vivo rat skin model.

Methodology:

-

Skin Preparation: Abdominal skin was excised from Wistar rats. The hair was removed, and the subcutaneous tissue was carefully separated from the dermal surface. The skin was then washed with distilled water and stored at 4°C until use.

-

Franz Diffusion Cell Setup: The prepared rat skin was mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

-

Receptor Medium: The receptor compartment was filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37 ± 0.5°C with constant stirring.

-

Drug Application: A known quantity of the liranaftate hydrogel formulation or the saturated drug solution was applied to the skin surface in the donor compartment.

-

Sample Collection (Permeation): At predetermined time intervals, aliquots of the receptor medium were withdrawn and replaced with an equal volume of fresh buffer to maintain sink conditions.

-

Sample Analysis (Permeation): The concentration of liranaftate in the collected samples was determined using a validated analytical method, such as spectrophotometry or high-performance liquid chromatography (HPLC).

-

Drug Deposition: At the end of the experiment, the skin was removed from the diffusion cell. The excess formulation was wiped off the surface. The skin was then washed and processed to extract the liranaftate retained within it. The amount of drug in the extract was quantified to determine the extent of skin deposition.

Analytical Methodology for Liranaftate Quantification

Objective: To accurately quantify the concentration of liranaftate in biological matrices (e.g., receptor fluid from permeation studies, skin extracts).

Methodology (Chromatographic Approach):

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis) is used.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically employed.

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The exact composition is optimized to achieve good separation.

-

Flow Rate: A constant flow rate is maintained.

-

Detection: The wavelength for detection is set at the absorbance maximum of liranaftate.

-

-

Sample Preparation:

-

Liquid Samples (e.g., receptor fluid): May be injected directly or after appropriate dilution.

-

Skin Extracts: The skin tissue is homogenized and extracted with a suitable organic solvent. The extract is then centrifuged, and the supernatant is filtered before injection into the HPLC system.

-

-

Quantification: A calibration curve is generated using standard solutions of liranaftate of known concentrations. The concentration of liranaftate in the unknown samples is determined by comparing their peak areas to the calibration curve.

Visualizations

Mechanism of Action: Squalene Epoxidase Inhibition

Caption: Liranaftate inhibits squalene epoxidase, disrupting ergosterol synthesis and leading to fungal cell death.

Experimental Workflow: Ex-Vivo Skin Permeation Study

Caption: Workflow for conducting an ex-vivo skin permeation and deposition study of topical liranaftate.

Conclusion

The available evidence strongly suggests that topical liranaftate is an effective antifungal agent with a favorable safety profile, largely due to its minimal systemic absorption. Its primary pharmacokinetic activity is localized to the skin, where it needs to achieve therapeutic concentrations to exert its effect. The development of advanced formulations, such as microemulsion-based hydrogels, shows promise in enhancing the skin penetration and deposition of liranaftate, potentially leading to improved clinical outcomes. However, a significant gap exists in the public domain regarding detailed human pharmacokinetic and tissue distribution data. Further studies to quantify systemic exposure in humans, delineate the distribution within different skin strata, and elucidate its cutaneous metabolism would provide a more complete understanding for drug development professionals and researchers.

References

- 1. Liranaftate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Liranaftate? [synapse.patsnap.com]

- 3. What is Liranaftate used for? [synapse.patsnap.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Tiocarbazil | C16H25NOS | CID 37523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiocarbamate pesticides: a general introduction (EHC 76, 1988) [inchem.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. researchgate.net [researchgate.net]

The Journey of Liranaftate: From Discovery to a Potent Antifungal Agent

An In-depth Technical Guide on the Discovery and Development of Liranaftate

Abstract

Liranaftate, a topical antifungal agent of the thiocarbamate class, has emerged as a significant therapeutic option for the treatment of superficial mycoses. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Liranaftate. It delves into its chemical synthesis, preclinical in vitro and in vivo studies, and pivotal clinical trials that have established its efficacy and safety profile. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for foundational research methodologies are outlined, and the underlying biochemical pathways and experimental workflows are visualized through Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of Liranaftate's journey from a laboratory compound to a clinically effective antifungal medication.

Introduction: The Rise of a Novel Thiocarbamate Antifungal

Liranaftate was discovered and developed in Japan through a collaborative effort between Tosoh Corporation (formerly Toyo Soda Manufacturing Co., Ltd.) and Zenyaku Kogyo Co., Ltd.[1]. It is primarily used as a 2% topical cream for the treatment of common dermatophyte infections such as tinea pedis (athlete's foot), tinea corporis (ringworm), and tinea cruris (jock itch)[1]. As a member of the thiocarbamate class, Liranaftate possesses a distinct mechanism of action compared to the more common azole and allylamine classes of antifungals, making it a valuable alternative in the dermatological armamentarium[1].

Mechanism of Action: Inhibition of Squalene Epoxidase

The primary antifungal activity of Liranaftate stems from its potent and specific inhibition of the enzyme squalene epoxidase[1]. This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting squalene epoxidase, Liranaftate disrupts the conversion of squalene to 2,3-oxidosqualene, a crucial step in the formation of lanosterol, the precursor to ergosterol. This inhibition leads to two significant downstream effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.

-

Accumulation of Squalene: The blockage of the pathway causes a toxic accumulation of squalene within the fungal cell. High concentrations of squalene are detrimental to the cell and contribute to the antifungal effect.

This targeted mechanism provides Liranaftate with a high degree of selectivity for fungal cells over mammalian cells, contributing to its favorable safety profile when applied topically[1].

Figure 1: Mechanism of action of Liranaftate in the fungal ergosterol biosynthesis pathway.

Chemical Synthesis

The synthesis of Liranaftate involves a multi-step process. While various synthetic routes have been developed, a common pathway involves the reaction of key intermediates to form the final thiocarbamate structure. A generalized workflow for the synthesis is depicted below.

Figure 2: Generalized workflow for the chemical synthesis of Liranaftate.

Experimental Protocol: Generalized Synthesis

A detailed, step-by-step protocol for the synthesis of Liranaftate is proprietary to its manufacturers. However, based on the chemical literature, a representative synthesis would involve the following key steps:

-

Preparation of Intermediates: The synthesis begins with the preparation of the key building blocks. This may involve multiple reactions to create the substituted pyridine and tetrahydronaphthalene moieties.

-

Coupling Reaction: The core of the synthesis is the coupling of the two primary intermediates to form the thiocarbamate linkage. This is often achieved under controlled temperature and pH conditions, frequently in the presence of a base to facilitate the reaction.

-

Work-up and Isolation: Following the reaction, the mixture is subjected to a work-up procedure, which typically involves extraction with an organic solvent to separate the product from the aqueous phase and unreacted starting materials.

-

Purification: The crude product is then purified to a high degree of purity. Recrystallization from a suitable solvent system is a common method used to obtain the final crystalline Liranaftate.

-

Characterization: The final product is characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Preclinical Development

In Vitro Antifungal Activity

The in vitro antifungal activity of Liranaftate has been evaluated against a range of dermatophytes. Key parameters used to assess its potency are the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death.

Table 1: In Vitro Antifungal Activity of Liranaftate Against Dermatophytes

| Fungal Species | Number of Strains | MIC Range (µg/mL) | MCC Range (µg/mL) | Reference |

| Trichophyton rubrum | 6 | 0.009 - 0.039 | 0.009 - 0.039 | [2] |

| Trichophyton mentagrophytes | 3 | Not specified | Fungicidal | [2] |

| Microsporum gypseum | 3 | Not specified | Fungicidal | [2] |

| Trichophyton rubrum | Not specified | 0.009 (at 14 days) | 0.039 (at 14 days) | [3] |

Note: The study by Nanjoh et al. (2009) indicated that Liranaftate was fungicidal against T. mentagrophytes and M. gypseum, with MCCs being similar to the MICs.[2]

Experimental Protocol: Broth Microdilution for MIC Determination (Based on CLSI M38-A)

The following is a generalized protocol for determining the MIC of Liranaftate against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A reference method.

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of Liranaftate in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Preparation of Microdilution Plates: Serially dilute the Liranaftate stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate from a fresh culture. For filamentous fungi, this typically involves preparing a conidial suspension and adjusting its concentration using a spectrophotometer to a specified optical density.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized fungal suspension. Include a drug-free growth control well and an un-inoculated sterility control well.

-

Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-96 hours), depending on the growth rate of the fungus.

-

Reading of Results: Determine the MIC by visually inspecting the plates or using a spectrophotometric reader. The MIC is the lowest concentration of Liranaftate that causes a significant inhibition of growth (e.g., 100% inhibition or a predefined percentage of inhibition compared to the growth control).

Preclinical Pharmacokinetics and Toxicology

Detailed public data on the preclinical pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of Liranaftate in animal models are limited. However, as a topically applied drug, systemic absorption is expected to be low, which contributes to its favorable safety profile. Preclinical toxicology studies would have been conducted in various animal models to assess potential local and systemic toxicity, skin irritation, and sensitization. The low incidence of adverse effects in clinical trials suggests that Liranaftate was well-tolerated in these preclinical assessments. A study in mice demonstrated that topical application of Liranaftate suppressed inflammation induced by phorbol 12-myristate 13-acetate (PMA), suggesting it may also have anti-inflammatory properties that could be beneficial in treating fungal infections[4].

Clinical Development

The clinical development of Liranaftate focused on establishing its efficacy and safety in the treatment of superficial fungal infections. Numerous multicenter, randomized, and controlled trials have been conducted.

Table 2: Summary of Key Clinical Trials of 2% Liranaftate Cream

| Indication | Number of Patients | Comparator | Treatment Duration | Key Efficacy Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | | Tinea Corporis/Cruris | 144 (72 in Liranaftate group) | 1% Bifonazole Cream | 2 weeks | At end of treatment: Clinical Cure Rate: 59.2%, Response Rate: 94.4%. 2 weeks post-treatment: Clinical Cure Rate: 67.6%, Response Rate: 94.4%, Mycological Clearance: 97.18% |[5] | | Tinea Pedis | 144 (72 in Liranaftate group) | 1% Bifonazole Cream | 4 weeks | At end of treatment: Clinical Cure Rate: 41.7%, Response Rate: 81.9%. 2 weeks post-treatment: Clinical Cure Rate: 54.2%, Response Rate: 81.9%, Mycological Clearance: 90.28% |[5] | | Tinea Pedis & Tinea Corporis/Cruris | 1100 (550 in Liranaftate group) | 1% Bifonazole Cream | 4 weeks (T. pedis), 2 weeks (T. corporis/cruris) | After medication: Curative Effectiveness Rate: 87.65%. After follow-up: Curative Effectiveness Rate: 96.55% |[6][7] |

Experimental Protocol: Randomized Controlled Trial for Tinea Pedis

The following outlines a typical design for a randomized controlled trial (RCT) to evaluate the efficacy and safety of a topical antifungal like Liranaftate for tinea pedis.

Figure 3: A representative workflow for a randomized controlled clinical trial of Liranaftate.

-

Patient Population: Patients with a clinical diagnosis of tinea pedis, confirmed by mycological examination (e.g., potassium hydroxide [KOH] preparation and fungal culture), are recruited.

-

Study Design: A multicenter, randomized, double-blind, parallel-group design is often employed to minimize bias.

-

Randomization and Blinding: Eligible patients are randomly assigned to receive either 2% Liranaftate cream or a comparator (either a vehicle cream or another active antifungal agent). Both patients and investigators are blinded to the treatment allocation.

-

Treatment Regimen: Patients are instructed to apply the assigned topical cream to the affected areas once daily for a specified duration (e.g., 4 weeks).

-

Efficacy Assessments: Efficacy is evaluated at baseline, at the end of treatment, and at a follow-up visit (e.g., 2 weeks post-treatment). Assessments include:

-

Clinical Efficacy: Evaluation of the signs and symptoms of infection (e.g., erythema, scaling, pruritus). Clinical cure is typically defined as the complete resolution of all signs and symptoms.

-

Mycological Efficacy: Repeated mycological examinations to determine the eradication of the causative fungus. Mycological cure is defined as negative results for both KOH preparation and fungal culture.

-

-

Safety Assessments: The incidence of adverse events, particularly local skin reactions at the application site, is monitored throughout the study.

-

Statistical Analysis: The efficacy and safety data from the two treatment groups are statistically compared to determine the non-inferiority or superiority of Liranaftate.

Conclusion

The discovery and development of Liranaftate represent a successful endeavor in the search for novel antifungal agents. Its unique mechanism of action as a squalene epoxidase inhibitor provides a valuable therapeutic option, particularly in an era of emerging resistance to other antifungal classes. Preclinical studies have demonstrated its potent in vitro activity against key dermatophytes, and robust clinical trials have confirmed its efficacy and safety for the topical treatment of tinea infections. The journey of Liranaftate from its initial synthesis to its established clinical use underscores the importance of targeted drug discovery and rigorous clinical evaluation in advancing the management of superficial fungal diseases. Further research may explore its potential against a broader spectrum of fungi and its utility in combination therapies.

References

- 1. What is Liranaftate used for? [synapse.patsnap.com]

- 2. [Fungicidal activity of liranaftate against dermatophytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Fungicidal activity of liranaftate against Trichophyton rubrum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Suppression of experimental inflammation by anti-fungal agent liranaftate in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liranaftate cream in the treatment of tinea cruris,tinea corporis and tinea pedis:a multicentre,randomized,double-bind,controlled trial [pifukezazhi.com]

- 6. Analysis on curative effects and safety of 2% liranaftate ointment in treating tinea pedis and tinea corporis & cruris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. applications.emro.who.int [applications.emro.who.int]

Liranaftate: A Comprehensive Review of its Antifungal Spectrum and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Liranaftate, a topical thiocarbamate antifungal agent, has demonstrated significant efficacy in the treatment of superficial mycoses, particularly those caused by dermatophytes. This technical guide provides a comprehensive review of the current literature on the antifungal spectrum of Liranaftate, detailing its in vitro and in vivo activity, mechanism of action, and relevant experimental methodologies. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide presents visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of Liranaftate's pharmacological profile.

Introduction

Liranaftate is a topical antifungal agent primarily utilized for the treatment of dermatophytoses, including tinea pedis (athlete's foot), tinea corporis (ringworm), and tinea cruris (jock itch).[1][2][3][4][5] Developed and extensively researched in Japan, it belongs to the thiocarbamate class of antifungals, distinguishing it from other commonly used agents like azoles and allylamines.[5] Its unique mechanism of action and favorable safety profile have made it a valuable therapeutic option in dermatology.[6] This review aims to consolidate the existing scientific data on Liranaftate's antifungal spectrum, providing a detailed resource for researchers and clinicians in the field of mycology and drug development.

Mechanism of Action: Inhibition of Squalene Epoxidase

Liranaftate exerts its antifungal effect by targeting a key enzyme in the fungal ergosterol biosynthesis pathway: squalene epoxidase.[5][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and function.

The inhibition of squalene epoxidase by Liranaftate leads to two primary downstream consequences that are detrimental to the fungal cell:

-

Depletion of Ergosterol: The blockage of the ergosterol synthesis pathway results in a deficiency of this vital membrane component. This compromises the structural integrity and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[5][6]

-

Accumulation of Squalene: The inhibition of squalene epoxidase causes a buildup of its substrate, squalene, within the fungal cell.[6] High concentrations of intracellular squalene are toxic and are believed to interfere with fungal membrane function and cell wall synthesis, contributing to the fungicidal activity of the drug.[7]

Liranaftate demonstrates a high degree of selectivity for the fungal squalene epoxidase over its mammalian counterpart, which accounts for its favorable safety profile in topical applications.[7] This targeted mechanism also makes it a potential therapeutic option in cases of resistance to other antifungal classes, such as azoles.[5]

Signaling Pathway Diagram

Figure 1: Mechanism of action of Liranaftate via inhibition of squalene epoxidase.

In Vitro Antifungal Spectrum

Liranaftate has demonstrated potent in vitro activity primarily against dermatophytes. Its efficacy against yeasts and other molds is less extensively documented in the available literature.

Dermatophytes

Liranaftate exhibits excellent fungicidal activity against a range of dermatophytes.[8] The Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) for several clinically relevant species are presented in Table 1. The proximity of MIC and MFC values for many of these organisms underscores the fungicidal nature of Liranaftate.[8][9]

Table 1: In Vitro Activity of Liranaftate Against Dermatophytes

| Fungal Species | No. of Strains | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |

| Trichophyton rubrum | 6 | Similar to MFC | 0.009 - 0.039 | [8] |

| Trichophyton rubrum | Not Specified | 0.009 | 0.039 (at 14 days) | [9] |

| Trichophyton mentagrophytes | 3 | Fungicidal | Fungicidal | [8] |

| Microsporum gypseum | 3 | Fungicidal | Fungicidal | [8] |

| Trichophyton tonsurans | 128 | Geometric Mean: 0.022 (as Tolnaftate, a related thiocarbamate) | Not Reported | [10] |

Yeasts and Other Molds

While some sources suggest that Liranaftate has a broad-spectrum activity that extends to yeasts and molds, quantitative in vitro susceptibility data for these organisms are not widely available in the reviewed literature.[6] One study noted that the thiocarbamate class, to which Liranaftate belongs, has activity against Candida albicans, though specific MIC/MFC values for Liranaftate were not provided.[7] Further research is needed to fully elucidate the in vitro antifungal spectrum of Liranaftate against non-dermatophyte fungi.

In Vivo Efficacy: Clinical Studies

Clinical trials have confirmed the efficacy of 2% Liranaftate cream in the treatment of tinea pedis, tinea corporis, and tinea cruris.

Table 2: Clinical Efficacy of 2% Liranaftate Cream

| Indication | Treatment Duration | Efficacy Endpoint | Efficacy Rate (%) | Reference(s) |

| Tinea Pedis | 4 weeks | Clinical Cure Rate | 41.7 | [1] |

| Response Rate | 81.9 | [1] | ||

| 2 weeks post-treatment | Clinical Cure Rate | 54.2 | [1] | |

| Response Rate | 81.9 | [1] | ||

| Tinea Corporis/Cruris | 2 weeks | Clinical Cure Rate | 59.2 | [1] |

| Response Rate | 94.4 | [1] | ||

| 2 weeks post-treatment | Clinical Cure Rate | 67.6 | [1] | |

| Response Rate | 94.4 | [1] | ||

| Tinea Pedis, Tinea Corporis/Cruris | 4 weeks (pedis), 2 weeks (corporis/cruris) | Effective Treatment Rate (at end of treatment) | 87.65 | [2][3] |

| 15.5 ± 2.4 days post-treatment | Effective Treatment Rate | 96.55 | [2][3] | |

| Tinea Manuum/Pedis, Tinea Corporis/Cruris | 4 weeks (manuum/pedis), 2 weeks (corporis/cruris) | Effective Rate (at end of treatment) | 87.50 | [4] |

| 2 weeks post-treatment | Effective Rate | 97.50 | [4] |

Experimental Protocols

Broth Microdilution for Dermatophytes (Adapted from CLSI M38-A2)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi, including dermatophytes.

-

Inoculum Preparation:

-

Dermatophyte strains are subcultured on a suitable medium, such as potato dextrose agar (PDA), and incubated at 30°C for 7-10 days to encourage sporulation.[11]

-

Conidia and hyphal fragments are harvested by gently swabbing the culture surface with a sterile, wet swab in sterile saline.[11]

-

The suspension is vortexed for approximately 20 seconds and then allowed to stand for 15-20 minutes to allow heavier particles to settle.[11]

-

The supernatant, containing a mixture of conidia and hyphal fragments, is collected and the turbidity is adjusted to achieve a final inoculum concentration in the test wells.

-

-

Microdilution Plate Preparation:

-

Serial two-fold dilutions of Liranaftate are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS to pH 7.0) in a 96-well microtiter plate.[11][12]

-

Each well will contain 100 µL of the diluted antifungal agent.[11]

-

A drug-free well serves as a growth control, and an uninoculated well serves as a sterility control.[11]

-

-

Inoculation and Incubation:

-

100 µL of the standardized fungal inoculum is added to each well, bringing the final volume to 200 µL.[11]

-

The microtiter plates are incubated at 30°C for a minimum of 4 days. The exact incubation time may vary depending on the growth rate of the specific dermatophyte species (e.g., 5 days for T. rubrum and T. mentagrophytes, and 7 days for T. verrucosum).[11]

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of Liranaftate that causes a significant inhibition of fungal growth compared to the growth control well.[11] For fungicidal drugs like Liranaftate, this is often recorded as the concentration with no visible growth.

-

Experimental Workflow: Broth Microdilution

Figure 2: General workflow for determining the MIC of Liranaftate.

Time-Kill Assay

Time-kill assays provide information on the rate and extent of fungicidal activity of an antifungal agent.

-

Inoculum and Drug Preparation:

-

A standardized fungal inoculum is prepared in a suitable broth medium (e.g., RPMI 1640) to a starting concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[13]

-

Liranaftate is added to the fungal suspensions at various concentrations, typically multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC).[9] A drug-free suspension serves as a growth control.

-

-

Incubation and Sampling:

-

Viable Cell Counting:

-

The aliquots are serially diluted in sterile saline or PBS.[14]

-

A specific volume (e.g., 100 µL) of the appropriate dilutions is plated onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).[14]

-

The plates are incubated at 35°C for 24-48 hours, or until colonies are visible.[14]

-

The number of colonies on each plate is counted, and the CFU/mL for each time point and drug concentration is calculated.

-

-

Data Analysis:

-

The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves.

-

Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[14]

-

Experimental Workflow: Time-Kill Assay

Figure 3: General workflow for a time-kill assay of Liranaftate.

Conclusion

Liranaftate is a potent fungicidal agent with a well-defined mechanism of action targeting squalene epoxidase in the ergosterol biosynthesis pathway. Its in vitro and in vivo activity is well-documented against a range of dermatophytes, making it an effective treatment for superficial fungal infections. While its activity against yeasts and other molds is less characterized, its unique mechanism of action and clinical efficacy in its primary indications position it as an important therapeutic tool in dermatology. Further research to broaden the understanding of its antifungal spectrum against a wider array of fungal pathogens would be beneficial.

References

- 1. Liranaftate cream in the treatment of tinea cruris,tinea corporis and tinea pedis:a multicentre,randomized,double-bind,controlled trial [pifukezazhi.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Analysis on curative effects and safety of 2% liranaftate ointment in treating tinea pedis and tinea corporis & cruris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Effect of Liranaftate Cream in the Treatment of 40 Cases of Tinea Manuum & Pedis and Tinea Corporis & Cruris [pfxbzlx.gdvdc.com]

- 5. What is Liranaftate used for? [synapse.patsnap.com]

- 6. What is the mechanism of Liranaftate? [synapse.patsnap.com]

- 7. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Fungicidal activity of liranaftate against dermatophytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Fungicidal activity of liranaftate against Trichophyton rubrum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activities of antifungal drugs against a large collection of Trichophyton tonsurans isolated from wrestlers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. msjonline.org [msjonline.org]

- 13. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular and Physical Properties of Liranaftate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and physical properties of Liranaftate, a potent topical antifungal agent. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient.

Molecular Information

Liranaftate is a synthetic thiocarbamate derivative with a broad spectrum of antifungal activity. Its chemical structure is fundamental to its mechanism of action and physicochemical characteristics.

-

IUPAC Name: O-(5,6,7,8-tetrahydronaphthalen-2-yl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate[2]

-

Synonyms: Liranaftato, Liranaftatum, Zefnart, M-732, Piritetrate[2][4][5]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of Liranaftate is essential for formulation development, stability studies, and ensuring therapeutic efficacy. These properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 328.43 g/mol | [1][2][4] |

| Appearance | White to almost white or off-white crystalline powder/solid. | [1][3][6] |

| Melting Point | 97 - 101 °C, 98.5 - 99.5 °C | [1][3][4][6] |

| Boiling Point | 462.5 ± 55.0 °C (Predicted) | [3][6] |

| Density | 1.240 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Solubility | Water: Practically insoluble (>10000 ml/g); 0.10 mg/L (distilled water) | [4][7] |

| Organic Solvents: Soluble in benzene, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide. Slightly soluble in DMSO and Methanol (heating may be required). | [3][4][6][8] | |

| Specific Solubilities (ml/g): Acetone (10), Chloroform (2), Dehydrated ethanol (152), Dichloromethane (2), Ether (21), Hexane (233), Methanol (175). | [4] | |

| pKa | 1.24 ± 0.10 (Predicted) | [6] |

| LogP | 3.76910 | [6] |

Mechanism of Action: Inhibition of Squalene Epoxidase

Liranaftate exerts its antifungal effect by targeting a key enzyme in the fungal cell membrane biosynthesis pathway. It is a potent inhibitor of squalene epoxidase.[2][8][9][10][11] This enzyme is crucial for the conversion of squalene to lanosterol, a precursor to ergosterol. Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity and fluidity.[9][10]

The inhibition of squalene epoxidase by Liranaftate leads to two primary antifungal consequences:

-

Depletion of Ergosterol: The disruption of ergosterol synthesis compromises the structural integrity of the fungal cell membrane.[9][10]

-

Accumulation of Squalene: The blockage of the metabolic pathway causes a buildup of squalene within the fungal cell.[8][10] High concentrations of squalene are toxic to the cell.

This dual-action mechanism ultimately leads to increased cell membrane permeability, leakage of cellular contents, and fungal cell death.[8]

Caption: Mechanism of action of Liranaftate via inhibition of squalene epoxidase.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of the physicochemical properties of active pharmaceutical ingredients like Liranaftate. The following are generalized protocols based on established pharmacopeial methods.

4.1. Determination of Melting Point

The melting point is determined to ascertain the purity of Liranaftate.

-

Apparatus: Capillary melting point apparatus.

-

Methodology:

-

A small quantity of finely powdered Liranaftate is packed into a capillary tube, sealed at one end, to a height of approximately 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range is recorded from the point at which the substance begins to melt to the point at which it is completely liquefied.

-

4.2. Determination of Solubility

Solubility studies are essential for developing appropriate formulations and predicting bioavailability.

-

Apparatus: Analytical balance, volumetric flasks, constant temperature shaker/bath, filtration apparatus (e.g., 0.45 µm filter), and a suitable analytical instrument for quantification (e.g., HPLC-UV).

-

Methodology (Equilibrium Solubility Method):

-

An excess amount of Liranaftate is added to a known volume of the desired solvent (e.g., water, ethanol, buffer solutions of different pH) in a sealed container.

-

The mixture is agitated in a constant temperature shaker or bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of Liranaftate in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

-

Caption: Workflow for the experimental determination of solubility.

4.3. Determination of pKa (Potentiometric Titration)

The pKa value is important for understanding the ionization behavior of a drug, which influences its solubility and absorption.

-

Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.

-

Methodology:

-

A known concentration of Liranaftate is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

-

This guide provides foundational technical data on Liranaftate for scientific and developmental purposes. For all laboratory and manufacturing work, it is imperative to consult and adhere to the relevant pharmacopeial monographs and internal standard operating procedures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Liranaftate | C18H20N2O2S | CID 3936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Liranaftate - CD Formulation [formulationbio.com]

- 4. Liranaftate [drugfuture.com]

- 5. Liranaftate CAS 88678-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Liranaftate|lookchem [lookchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Liranaftate | Antifungal | TargetMol [targetmol.com]

- 9. What is Liranaftate used for? [synapse.patsnap.com]

- 10. What is the mechanism of Liranaftate? [synapse.patsnap.com]

- 11. Liranaftate - Wikipedia [en.wikipedia.org]

Liranaftate: A Technical Guide to its Function as a Squalene Epoxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liranaftate is a topical antifungal agent belonging to the thiocarbamate class, primarily utilized in the treatment of superficial mycoses.[1] Its efficacy stems from a targeted mechanism of action: the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This disruption leads to a cascade of events culminating in fungal cell death, making squalene epoxidase a key target for antifungal drug development. This technical guide provides an in-depth analysis of Liranaftate's role as a squalene epoxidase inhibitor, presenting available quantitative data, detailed experimental methodologies, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

Liranaftate is a synthetic antifungal compound developed for the topical treatment of dermatophytosis, infections caused by fungi such as Trichophyton rubrum.[1] As a member of the thiocarbamate class of antifungals, Liranaftate's primary mode of action is the specific inhibition of the enzyme squalene epoxidase.[3] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a crucial step in the synthesis of ergosterol.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[1] By inhibiting squalene epoxidase, Liranaftate effectively blocks ergosterol production, leading to an accumulation of squalene within the cell and compromised cell membrane function, ultimately resulting in fungal cell death.[4]

Mechanism of Action: Inhibition of Squalene Epoxidase

The ergosterol biosynthesis pathway is a complex series of enzymatic reactions that produce the primary sterol in fungal cell membranes. Squalene epoxidase (EC 1.14.99.7) is a key rate-limiting enzyme in this pathway.[5] Liranaftate acts as a potent and specific inhibitor of this enzyme in fungi.[3] The inhibition of squalene epoxidase by Liranaftate leads to two primary antifungal effects:

-

Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of ergosterol, leading to its depletion in the fungal cell membrane. This impairs membrane fluidity, disrupts the function of membrane-bound enzymes, and increases cell permeability.[4]

-

Accumulation of Squalene: The inhibition of the enzyme causes a buildup of its substrate, squalene, within the fungal cell.[4] High concentrations of squalene are toxic to the cell and contribute to the disruption of the cell membrane's physical properties and function.[6]

This dual mechanism of action contributes to the fungicidal activity of Liranaftate against a broad spectrum of dermatophytes.[7]

Quantitative Data on Antifungal Activity

| Compound | Organism | Assay Type | Value | Reference |

| Liranaftate | Trichophyton rubrum | MIC | 0.009 µg/mL | [7] |

| Liranaftate | Trichophyton rubrum | MFC | 0.039 µg/mL | [7] |

| Tolciclate | Trichophyton rubrum | IC50 (Squalene Epoxidase) | 28.0 nM | [8] |

| Tolnaftate | Trichophyton rubrum | IC50 (Squalene Epoxidase) | 51.5 nM | [8] |

Experimental Protocols

In Vitro Squalene Epoxidase Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the inhibitory activity of compounds against squalene epoxidase, based on established methodologies used for other inhibitors. A specific, detailed protocol for Liranaftate is not available in the reviewed literature.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against fungal microsomal squalene epoxidase.

Materials:

-

Fungal strain (e.g., Trichophyton rubrum)

-

Culture medium (e.g., Sabouraud Dextrose Broth)

-

Glass beads (for cell disruption)

-

Buffer A: 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM dithiothreitol

-

Buffer B: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM dithiothreitol, 20% (v/v) glycerol

-

Radiolabeled substrate: [³H]squalene

-

Cofactors: NADPH, FAD

-

Test compound (e.g., Liranaftate) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail and vials

-

Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)

Procedure:

-

Microsome Preparation:

-

Grow the fungal strain in a liquid culture to the late logarithmic phase.

-

Harvest the mycelia by filtration and wash with distilled water.

-

Resuspend the mycelia in Buffer A and disrupt the cells using a bead beater with glass beads.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in Buffer B and determine the protein concentration (e.g., using the Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl (pH 7.4)

-

1 mM NADPH

-

10 µM FAD

-

Microsomal protein (e.g., 100 µg)

-

Varying concentrations of the test compound (Liranaftate).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [³H]squalene (e.g., 10 µM).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a mixture of chloroform and methanol (2:1).

-

-

Lipid Extraction and Analysis:

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase and evaporate to dryness under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of a suitable solvent.

-

Spot the extract onto a TLC plate and develop the chromatogram.

-

Visualize the separated lipids (squalene and 2,3-oxidosqualene) using a suitable method (e.g., autoradiography or by scraping the corresponding bands and measuring radioactivity).

-

-

Data Analysis:

-

Quantify the amount of [³H]squalene converted to [³H]2,3-oxidosqualene.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Ergosterol Biosynthesis Pathway and Liranaftate's Site of Action

Caption: Ergosterol biosynthesis pathway highlighting Liranaftate's inhibition of Squalene Epoxidase (Erg1).

Experimental Workflow for Squalene Epoxidase Inhibition Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20190380990A1 - Dermatophytosis prophylaxis and treatment - Google Patents [patents.google.com]

- 4. Liranaftate | C18H20N2O2S | CID 3936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [Fungicidal activity of liranaftate against dermatophytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth analysis of Liranaftate's ergosterol biosynthesis inhibition pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liranaftate is a topical antifungal agent belonging to the thiocarbamate class, primarily utilized in the treatment of superficial mycoses, such as tinea pedis (athlete's foot), tinea corporis (ringworm), and tinea cruris (jock itch).[1][2] Its efficacy stems from a targeted mechanism of action, specifically the inhibition of a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][3] This guide provides an in-depth analysis of liranaftate's mechanism, focusing on its interaction with the ergosterol biosynthesis pathway, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Squalene Epoxidase

The primary molecular target of liranaftate is the enzyme squalene epoxidase (EC 1.14.99.7).[1][4] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Squalene epoxidase catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene, a critical step in the sterol synthesis cascade.[4]

By inhibiting squalene epoxidase, liranaftate triggers a cascade of events detrimental to the fungal cell:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the availability of ergosterol. Ergosterol is vital for maintaining the structural integrity, fluidity, and proper functioning of the fungal cell membrane.

-

Accumulation of Squalene: The inhibition of squalene epoxidase results in the intracellular accumulation of its substrate, squalene.[5] High concentrations of squalene are toxic to the fungal cell and are associated with increased membrane permeability and disruption of cellular functions.[6]

The combined effect of ergosterol depletion and squalene accumulation compromises the fungal cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[7] This targeted action on a fungal-specific pathway contributes to liranaftate's favorable safety profile with minimal impact on human cells.[1]

Quantitative Analysis of Antifungal Activity

The antifungal efficacy of liranaftate and other squalene epoxidase inhibitors has been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative perspective on their potency.

| Antihypertensive Drug | Fungal Species | MIC (µg/mL) | MCC (µg/mL) | Reference |

| Liranaftate | Trichophyton rubrum | 0.009 | 0.039 | [8] |

| Lanoconazole | Trichophyton rubrum | 0.009 | >0.039 | [8] |

-

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

-

MCC (Minimum Complete Inhibition Concentration): The lowest concentration of an antifungal agent that causes complete inhibition of fungal growth.

| Inhibitor | Fungal Species | IC50 (nM) | Reference |

| Terbinafine | Trichophyton rubrum | 15.8 | [4] |

| Tolciclate | Trichophyton rubrum | 28.0 | [4] |

| Tolnaftate | Trichophyton rubrum | 51.5 | [4] |

| Naftifine | Trichophyton rubrum | 114.6 | [4] |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of liranaftate and the experimental approaches to study its effects, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. What is Liranaftate used for? [synapse.patsnap.com]

- 2. Liranaftate - Wikipedia [en.wikipedia.org]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and tolciclate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. Liranaftate | C18H20N2O2S | CID 3936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [Fungicidal activity of liranaftate against Trichophyton rubrum] - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Liranaftate's Efficacy Against Various Fungal Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liranaftate, a topical antifungal agent belonging to the thiocarbamate class, has demonstrated significant efficacy in the treatment of superficial mycoses. Developed primarily in Japan, its mechanism of action involves the specific inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death. This targeted mechanism makes Liranaftate a valuable therapeutic option, particularly against dermatophytes, the common causative agents of conditions such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1] This technical guide provides an in-depth overview of early-stage research on Liranaftate's antifungal efficacy, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Data Presentation: In Vitro Antifungal Activity of Liranaftate

The following tables summarize the available quantitative data from early-stage in vitro studies on the antifungal activity of Liranaftate against various fungal strains. The primary metrics used to evaluate efficacy are the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible growth of a microorganism, and the Minimum Cidal Concentration (MCC) or Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death.

| Fungal Species | Strain(s) | No. of Strains | MIC (µg/mL) | MCC/MFC (µg/mL) | Reference |

| Trichophyton rubrum | Stock Strains | 6 | Not explicitly stated, but MCCs were similar to MICs | 0.009–0.039 | [2] |

| Trichophyton rubrum | Conidia | Not specified | 0.009 (after 14 days) | 0.039 (after 14 days) |

Table 1: Antifungal Activity of Liranaftate against Trichophyton rubrum

| Fungal Species | Strain(s) | No. of Strains | Activity | Reference |

| Trichophyton mentagrophytes | Stock Strains | 3 | Fungicidal | [2] |

| Microsporum gypseum | Stock Strains | 3 | Fungicidal | [2] |

Table 2: Fungicidal Activity of Liranaftate against other Dermatophytes

Note: Early-stage research has predominantly focused on the efficacy of Liranaftate against dermatophytes. Publicly available data on its in vitro activity against other fungal genera such as Candida, Aspergillus, and Malassezia is limited.